Arformoterol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

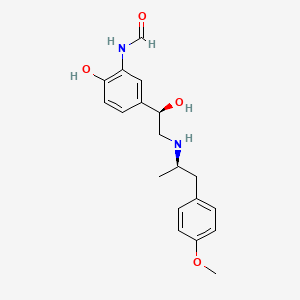

Arformoterol is a long-acting beta-2 adrenergic agonist and bronchodilator used primarily for the treatment of chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema . It is the (R,R)-enantiomer of formoterol, which means it is a specific stereoisomer of formoterol that has greater potency and efficacy in relaxing bronchial muscles .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of arformoterol involves several key steps:

Reductive Amination: 4-methoxyphenyl acetone is reacted with an amine under conditions of reductive amination to produce an intermediate compound.

Condensation: The intermediate is then condensed with an α-haloketone to form another intermediate.

Reduction: This intermediate undergoes reduction to form this compound.

Industrial Production Methods: Industrial production of this compound often involves the preparation of this compound L-(+)-tartrate via this compound D-(-)-tartrate . This process ensures the production of the desired enantiomer with high purity and yield.

化学反応の分析

Degradation Reactions

Arformoterol degrades under oxidative and hydrolytic conditions, forming impurities during storage:

Imine Formation with Leachables

In aqueous formulations stored in LDPE respules, formaldehyde leached from packaging reacts with the amine impurity of this compound, forming an imine (Schiff base) via nucleophilic addition :This compound amine impurity+HCHO50 C 16hImine impurity RRT 0 52

- UV-Vis : λ<sub>max</sub> shifts from 245 nm (this compound) to 225 nm (imine) + new band at 296 nm .

- Isolation : LC-MS/MS and NMR confirm the imine structure (m/z 343 → 297) .

Oxidative Degradation

Exposure to light or oxygen generates quinone derivatives , detected as unknown peaks in HPLC (0.1–0.5% levels) . Stabilizers like antioxidants are added to formulations to mitigate this .

Metabolic Reactions

This compound undergoes extensive Phase II metabolism (>80% dose) :

Table 2: Metabolic Pathways

| Pathway | Enzymes Involved | Metabolites | % Excreted |

|---|---|---|---|

| Glucuronidation | UGT1A1, UGT1A3, UGT2B7 | This compound glucuronide | 63% (urine) |

| O-Demethylation | CYP2D6 > CYP2C19 | O-Desmethyl this compound | <17% (urine/feces) |

| Sulfation | SULT1A1 | This compound sulfate | Minor (<5%) |

- Glucuronidation : Major pathway; forms acyl-glucuronide via UDP-glucuronosyltransferases .

- O-Demethylation : CYP2D6 polymorphism affects metabolite levels (↑ exposure in poor metabolizers) .

- Excretion : 67% urine (unchanged + metabolites), 22% feces .

Stability in Formulations

Table 3: Compatibility with Nebulizer Solutions

| Admixture Partner | pH Range | This compound Recovery |

|---|---|---|

| Ipratropium bromide | 4.82–5.10 | 99.2–101.4% |

| Acetylcysteine | 5.30–6.40 | 98.3–100.1% |

| Budesonide | 5.15–5.90 | 99.5–100.8% |

Physicochemical Interactions

科学的研究の応用

Therapeutic Applications

1. Chronic Obstructive Pulmonary Disease (COPD)

Arformoterol is primarily indicated for the long-term maintenance treatment of COPD. Clinical studies have demonstrated that it significantly reduces the risk of respiratory-related hospitalizations and exacerbations. For instance, a year-long study showed that patients receiving this compound had a 40% lower risk of respiratory death or COPD exacerbation-related hospitalization compared to those on placebo .

2. Quality of Life Improvement

Patients treated with this compound reported significant improvements in quality of life metrics, as measured by standardized questionnaires like the St. George's Hospital Respiratory Questionnaire. Improvements in lung function were also noted, with greater increases in forced expiratory volume (FEV1) compared to other treatments such as salmeterol .

3. Safety Profile

this compound has been well-tolerated in clinical trials, with a favorable safety profile. Serious adverse events were less frequent compared to placebo, although some patients did experience cardiac events . The drug's long duration of action allows for twice-daily dosing, which enhances patient compliance.

Comparative Efficacy

In comparative studies against racemic formoterol, this compound demonstrated superior efficacy in improving lung function. In one study involving over 1400 subjects, this compound was associated with a quicker onset of action and sustained improvement in FEV1 compared to formoterol . The following table summarizes key findings from various studies:

Additional Applications

While primarily used for COPD, this compound's bronchodilatory effects suggest potential applications in other respiratory conditions characterized by bronchoconstriction. Preclinical studies indicate that it may also inhibit inflammatory mediators like histamine and leukotrienes, which could be beneficial in asthma management .

作用機序

Arformoterol works by selectively binding to beta-2 adrenergic receptors in the bronchial smooth muscle . This binding activates adenylate cyclase, which increases cyclic AMP levels, leading to relaxation of bronchial muscles and improved airflow . The (R,R)-enantiomer of formoterol, which is this compound, has a two-fold greater potency than the racemic mixture .

類似化合物との比較

Formoterol: Arformoterol is the (R,R)-enantiomer of formoterol, making it more potent.

Albuterol: Another beta-2 adrenergic agonist, but with a shorter duration of action compared to this compound.

Salmeterol: A long-acting beta-2 agonist like this compound, but with different pharmacokinetic properties.

Uniqueness: this compound’s uniqueness lies in its higher potency and longer duration of action compared to other beta-2 agonists. Its specific enantiomeric form provides more effective bronchodilation with potentially fewer side effects .

特性

CAS番号 |

1254575-18-2 |

|---|---|

分子式 |

C23H28N2O8 |

分子量 |

460.5 g/mol |

IUPAC名 |

(Z)-but-2-enedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide |

InChI |

InChI=1S/C19H24N2O4.C4H4O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,19+;/m1./s1 |

InChIキー |

ZDUPYZMAPCZGJO-QVVSPZKGSA-N |

SMILES |

O=CNC1=CC([C@@H](O)CN[C@H](C)CC2=CC=C(OC)C=C2)=CC=C1O.O=C(O)/C=C\C(O)=O |

異性体SMILES |

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C\C(=O)O)\C(=O)O |

正規SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Arformoterol Maleate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。